

An In-depth Technical Guide to the Ethnobotanical Context of *Angelica furcijuga*

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Compound of Interest

Compound Name: *Hyuganin D*

Cat. No.: B15591785

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelica furcijuga Kitagawa, a perennial plant of the Apiaceae family, holds a significant place in traditional medicine systems of East Asia, particularly in Japan where it is known as "Hyuga-touki". Traditionally, its roots and leaves have been utilized for a range of therapeutic purposes, including the management of hypertension, hyperglycemia, and inflammatory conditions. This technical guide provides a comprehensive overview of the ethnobotanical context of *Angelica furcijuga*, detailing its traditional uses, key phytochemical constituents, and the scientific basis for its bioactivities. This document summarizes quantitative data, outlines experimental protocols for significant bioassays, and visualizes known signaling pathways to support further research and drug development endeavors.

Ethnobotanical and Traditional Uses

Angelica furcijuga has a long history of use in traditional Chinese, Japanese, and Korean medicine.[1][2] In Japan, it is specifically recognized as "Hyuga-touki" and has been traditionally consumed to manage blood pressure and blood glucose levels, as well as for its anti-inflammatory and anti-allergic properties.[3][4]

The roots of *Angelica furcijuga* are officially listed in the Japanese Pharmacopeia as a crude drug.[5] Traditional applications of the root point towards its use for its analgesic (pain-

reducing) and apoptotic (programmed cell death) effects, and it has been suggested for the prevention of Alzheimer's disease.[5]

The leaves of the plant are also utilized, commonly prepared as a health tea.[5] A clinical study involving the long-term ingestion of tablets made from Angelica furcijuga leaves (six tablets per day for 12 weeks) was conducted to evaluate its effects on blood pressure, highlighting its ongoing investigation for modern therapeutic applications.[3]

While specific traditional preparation methods like decoctions or tinctures and precise dosages for Angelica furcijuga are not extensively documented, general dosages for the Angelica genus are reported. For the dried root and rhizome of Angelica species, traditional doses typically range from 3 to 6 grams per day, often administered in divided doses.[6]

Phytochemical Composition

Scientific analysis of Angelica furcijuga has led to the identification of several bioactive compounds, primarily coumarins and phenolic compounds, which are believed to be responsible for its therapeutic effects.

Key Bioactive Compounds in Leaves

Supercritical carbon dioxide (SC-CO₂) extraction of freeze-dried Angelica furcijuga leaves has quantified the presence of several key functional components. These compounds are recognized for their potential anti-inflammatory, anticancer, antioxidant, neuroprotective, and anti-aging properties.[5]

Compound	Maximum Yield (mg/g of dried leaves)	Extraction Conditions (Pressure, Temperature)
Kaempferol	0.48	40 MPa, 40 °C
Ferulic Acid	0.03	40 MPa, 80 °C
Ligustilide	6.68	40 MPa, 40 °C
Z-Butylidenephthalide	3.84	30 MPa, 40 °C
E-Butylidenephthalide	0.64	40 MPa, 60 °C

Bioactive Compounds in Flowers and Roots

Research on the flowers and roots of *Angelica furcijuga* has led to the isolation of various coumarins and glycosides. A methanolic extract of the flowers was found to contain coumarins such as 3'-angeloyl-cis-khellactone, (S)-(-)-oxypeucedanin, imperatorin, isoeopoxypteryxin, and isopteryxin, all of which have demonstrated inhibitory effects on nitric oxide production.[3] From the roots, novel khellactone-type coumarins named hyuganins A, B, C, and D have been isolated and shown to possess vasorelaxant properties.[1]

Pharmacological Activities and Mechanisms of Action

The traditional uses of *Angelica furcijuga* are supported by modern scientific investigations into its pharmacological activities. The primary areas of research have focused on its anti-inflammatory, apoptotic, and neuroprotective potential.

Anti-inflammatory Activity

The anti-inflammatory properties of *Angelica furcijuga* are attributed to its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

A methanolic extract of *Angelica furcijuga* flowers has been shown to inhibit NO production in mouse peritoneal macrophages activated by lipopolysaccharide (LPS).[3][7] LPS is a potent activator of the nuclear factor-kappa B (NF-κB) signaling pathway. Activation of this pathway leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. The inhibition of NO production by *Angelica furcijuga* constituents suggests a modulatory effect on the NF-κB signaling pathway.

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Caption: Inhibition of LPS-induced Nitric Oxide Production by Angelica furcijuga.

Experimental Protocols

Supercritical Carbon Dioxide (SC-CO₂) Extraction of Phytochemicals from Angelica furcijuga Leaves

This protocol is adapted from a study on the extraction of functional components from freeze-dried Angelica furcijuga leaves.[5]

Objective: To extract and quantify kaempferol, ferulic acid, ligustilide, and butylidenephthalide from A. furcijuga leaves using SC-CO₂.

Materials and Equipment:

- Freeze-dried and ground Angelica furcijuga leaves (<2 mm particle size)
- Supercritical fluid extractor system equipped with a 10 mL extraction cell
- High-performance liquid chromatography (HPLC) system
- CO₂ and ethanol (co-solvent)
- Analytical standards for kaempferol, ferulic acid, ligustilide, and butylidenephthalide

Procedure:

- Approximately 1 gram of the ground leaf sample is placed into the 10 mL extraction cell.

- The SC-CO₂ extraction is performed at pressures ranging from 20–40 MPa and temperatures from 40–80 °C.
- 10% ethanol is used as a co-solvent to enhance the extraction of polar compounds.
- Extracts are collected at various time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) in screw-capped bottles.
- The collected extracts are then analyzed by HPLC to identify and quantify the target compounds.
- Quantification is achieved by comparing the peak areas of the samples to those of the analytical standards.

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Caption: Workflow for Supercritical CO₂ Extraction of *Angelica furcijuga*.

Nitric Oxide (NO) Production Inhibition Assay

This is a generalized protocol based on the Griess assay, which is a standard method for measuring nitrite, a stable and nonvolatile breakdown product of NO.

Objective: To determine the inhibitory effect of *Angelica furcijuga* extracts or isolated compounds on NO production in LPS-stimulated macrophages.

Materials and Equipment:

- Macrophage cell line (e.g., RAW 264.7)
- Cell culture medium and supplements
- Lipopolysaccharide (LPS)
- *Angelica furcijuga* extract or purified compounds
- Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
- Sodium nitrite standard solution
- Microplate reader

Procedure:

- Seed macrophage cells in a 96-well plate and incubate until they adhere.
- Pre-treat the cells with various concentrations of the *Angelica furcijuga* test samples for a specified period (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A negative control group without LPS stimulation and a positive control group with LPS but without the test sample should be included.
- Incubate the cells for a further period (e.g., 24 hours).
- After incubation, collect the cell culture supernatant.
- Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for 10-15 minutes.
- Measure the absorbance at approximately 540 nm using a microplate reader.

- Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
- The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

Future Directions

While the anti-inflammatory properties of *Angelica furcijuga* are beginning to be understood at a mechanistic level, further research is required to fully elucidate the signaling pathways involved in its reported apoptotic and neuroprotective effects. The traditional claims for its use in cancer and neurodegenerative diseases warrant in-depth investigation. Specifically, studies focusing on the effects of isolated compounds from *Angelica furcijuga*, such as isopteryxin, isoeopoxypteryxin, and the hyuganins, on key apoptotic markers (e.g., caspases, Bcl-2 family proteins) and neuroprotective pathways (e.g., MAPK, PI3K/Akt) would be of significant value to the drug development community.

Conclusion

Angelica furcijuga is a valuable medicinal plant with a rich history of traditional use, supported by emerging scientific evidence. Its diverse phytochemical profile, particularly its coumarin content, underpins its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the ethnobotanical context and providing a springboard for further scientific exploration into the mechanisms of action of this promising botanical agent. The detailed protocols and summarized data presented herein are intended to facilitate the design of future studies aimed at harnessing the full therapeutic potential of *Angelica furcijuga*.

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